molecular formula C19H16N2O3 B6106994 3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione

3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione

Cat. No. B6106994
M. Wt: 320.3 g/mol
InChI Key: ANMBFHAKWNJVSM-HIUUTUCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione, commonly known as BMDP, is a novel psychoactive substance that belongs to the class of cathinone derivatives. BMDP is a synthetic compound that has gained popularity in recent years due to its potential use in scientific research.

Mechanism of Action

BMDP acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This results in an increase in the levels of dopamine in the synaptic cleft, which can lead to increased dopamine signaling. BMDP also has an affinity for the serotonin transporter, which means that it may affect serotonin signaling as well.
Biochemical and physiological effects:
BMDP has been shown to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. BMDP may also affect serotonin signaling, which can have an effect on mood and anxiety. However, the exact biochemical and physiological effects of BMDP are not well understood and require further research.

Advantages and Limitations for Lab Experiments

BMDP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. BMDP has also been shown to have a high affinity for dopamine transporters, which makes it a useful tool for studying dopamine signaling. However, there are also limitations to using BMDP in lab experiments. The exact biochemical and physiological effects of BMDP are not well understood, and there may be potential side effects that are not yet known.

Future Directions

There are several future directions for research on BMDP. One area of research could focus on the biochemical and physiological effects of BMDP and how it affects dopamine and serotonin signaling. Another area of research could focus on the potential therapeutic uses of BMDP, such as in the treatment of depression or addiction. Further research is needed to fully understand the potential uses and limitations of BMDP in scientific research.
Conclusion:
In conclusion, BMDP is a novel psychoactive substance that has gained popularity in recent years due to its potential use in scientific research. BMDP acts as a dopamine reuptake inhibitor and has an affinity for the serotonin transporter, which makes it a useful tool for studying dopamine and serotonin signaling. However, the exact biochemical and physiological effects of BMDP are not well understood, and there may be potential side effects that are not yet known. Further research is needed to fully understand the potential uses and limitations of BMDP in scientific research.

Synthesis Methods

BMDP can be synthesized by reacting 4-hydroxybenzaldehyde with benzylamine to form 4-(benzylamino)benzaldehyde. This intermediate is then reacted with 2,4-pyrrolidinedione to form BMDP. The synthesis of BMDP is a multi-step process that requires expertise in organic chemistry.

Scientific Research Applications

BMDP has been used in scientific research to study its effects on the central nervous system. BMDP is known to act as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward and motivation. BMDP has also been shown to have an affinity for the serotonin transporter, which means that it may have an effect on mood and anxiety.

properties

IUPAC Name

(5Z)-3-(benzyliminomethyl)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-15-8-6-13(7-9-15)10-17-18(23)16(19(24)21-17)12-20-11-14-4-2-1-3-5-14/h1-10,12,22-23H,11H2,(H,21,24)/b17-10-,20-12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMBFHAKWNJVSM-HIUUTUCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=C(C(=CC3=CC=C(C=C3)O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN=CC2=C(/C(=C/C3=CC=C(C=C3)O)/NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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